molecular formula C6H16ClNO B2760642 5-Amino-4-methylpentan-1-ol hydrochloride CAS No. 1864058-14-9

5-Amino-4-methylpentan-1-ol hydrochloride

Cat. No.: B2760642
CAS No.: 1864058-14-9
M. Wt: 153.65
InChI Key: JNMQDKLCDPRHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-methylpentan-1-ol hydrochloride is an organic compound with the molecular formula C6H16ClNO and a molecular weight of 153.65 g/mol . It is a hydrochloride salt form of 5-amino-4-methylpentan-1-ol, which is a derivative of pentanol. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methylpentan-1-ol hydrochloride typically involves the reaction of 5-amino-4-methylpentan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

5-Amino-4-methylpentan-1-ol+HCl5-Amino-4-methylpentan-1-ol hydrochloride\text{5-Amino-4-methylpentan-1-ol} + \text{HCl} \rightarrow \text{this compound} 5-Amino-4-methylpentan-1-ol+HCl→5-Amino-4-methylpentan-1-ol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylpentan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary amines

    Substitution: Formation of N-alkyl or N-acyl derivatives

Scientific Research Applications

5-Amino-4-methylpentan-1-ol hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Amino-4-methylpentan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-methylpentan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

5-amino-4-methylpentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-6(5-7)3-2-4-8;/h6,8H,2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMQDKLCDPRHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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